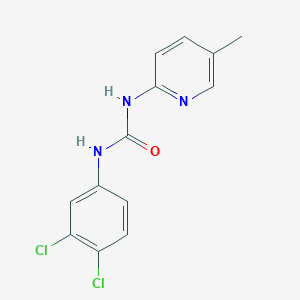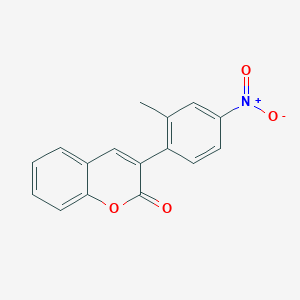
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as DCMU, is a herbicide that has been widely used in agricultural practices. It is a photosynthesis inhibitor that targets the electron transport chain in plants, leading to a disruption in the production of ATP and NADPH, essential components for plant growth and survival. DCMU has been extensively studied for its mechanism of action and its potential applications in scientific research.
Mécanisme D'action
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea targets the photosynthetic electron transport chain by binding to the D1 protein of photosystem II. This leads to a disruption in the flow of electrons, resulting in a decrease in the production of ATP and NADPH. The inhibition of photosynthesis ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. It has been shown to reduce the rate of photosynthesis, alter the composition of the thylakoid membrane, and increase the production of reactive oxygen species. This compound has also been shown to affect the growth and development of plants, leading to stunted growth and reduced biomass.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea has a number of advantages for use in lab experiments. It is a potent inhibitor of photosynthesis and can be used at low concentrations to achieve significant effects. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations, such as its potential toxicity to non-target organisms and its limited solubility in water.
Orientations Futures
There are many potential future directions for research on N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea. One area of interest is the development of new herbicides based on the structure of this compound. Another area of interest is the use of this compound in the study of environmental stress on plant growth and development. Additionally, the potential use of this compound in the treatment of cancer and other diseases is an area of active research. Overall, this compound is a versatile compound with many potential applications in scientific research.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea can be synthesized through the reaction of 3,4-dichlorophenyl isocyanate with 5-methyl-2-pyridylamine in the presence of a base. The reaction yields a white crystalline solid that is soluble in organic solvents such as acetone, chloroform, and dichloromethane.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been widely used in scientific research to study the photosynthetic process in plants. It has been used to investigate the role of photosynthesis in plant growth and development, as well as to study the effects of environmental stress on photosynthesis. This compound has also been used to study the mechanism of action of other photosynthesis inhibitors and to develop new herbicides with improved efficacy and safety.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-2-5-12(16-7-8)18-13(19)17-9-3-4-10(14)11(15)6-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGWCUSFTXSEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665206 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5757153.png)

![1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide](/img/structure/B5757162.png)



![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-methyl-4-nitrobenzamide](/img/structure/B5757190.png)
![3-methyl-2-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757192.png)

![4-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B5757210.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3-methoxybenzenecarboximidamide](/img/structure/B5757219.png)
![4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5757223.png)


